molecular formula C13H15N3O B2991611 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline CAS No. 1286721-98-9

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline

Cat. No.: B2991611
CAS No.: 1286721-98-9
M. Wt: 229.283
InChI Key: LZTXFCRXHUEKHQ-UHFFFAOYSA-N
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Description

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline is an organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of an ethoxy group attached to the pyridazine ring and a methyl group attached to the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline typically involves the reaction of 6-ethoxypyridazine with 2-methylaniline under specific conditions. One common method involves the use of a solvent such as ethanol or dimethylformamide, with a catalyst like triethylamine to facilitate the reaction. The reaction mixture is usually heated to a temperature of around 150°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline is unique due to the specific combination of the ethoxy group on the pyridazine ring and the methyl group on the aniline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-(6-ethoxypyridazin-3-yl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-17-13-7-6-12(15-16-13)10-5-4-9(2)11(14)8-10/h4-8H,3,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTXFCRXHUEKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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